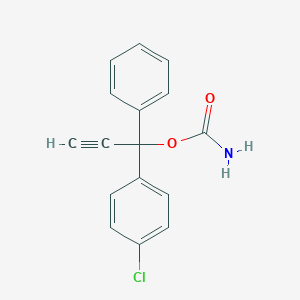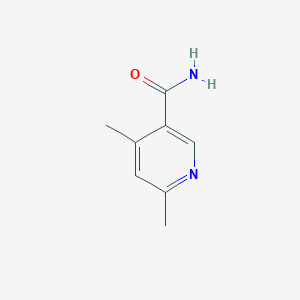![molecular formula C11H13Cl2NO2S B079255 Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]- CAS No. 88522-24-1](/img/structure/B79255.png)
Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-
説明
Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-, commonly known as PDCPS, is a potent and selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel. TRPM8 is a cold and menthol receptor that is expressed in sensory neurons and plays a crucial role in cold sensation, pain, and thermoregulation. PDCPS has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including neuropathic pain, migraine, and prostate cancer.
作用機序
PDCPS acts as a selective inhibitor of the Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]- ion channel, which is primarily expressed in sensory neurons. Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]- is activated by cold temperatures and menthol, leading to the sensation of cold and pain. PDCPS blocks the activity of Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-, thereby reducing the sensation of cold and pain. This mechanism of action makes PDCPS a potential therapeutic agent for various diseases that involve cold sensation and pain.
Biochemical and Physiological Effects
PDCPS has been shown to have potent analgesic effects in animal models of neuropathic pain. It has also been found to inhibit the growth of prostate cancer cells in vitro. PDCPS has been shown to have antimigraine effects, reducing the frequency and severity of migraine attacks in animal models. PDCPS has been found to have minimal toxicity and side effects, making it a promising candidate for further research and development.
実験室実験の利点と制限
PDCPS has several advantages for lab experiments. It is readily available and easy to synthesize, making it a convenient tool for researchers. PDCPS has been extensively studied and characterized, providing a wealth of information on its mechanism of action and potential therapeutic applications. However, PDCPS also has some limitations. It is a potent inhibitor of Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-, making it difficult to study the physiological and pathological roles of Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]- in the absence of PDCPS. Additionally, PDCPS has limited selectivity for Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-, inhibiting other ion channels and receptors at higher concentrations.
将来の方向性
There are several future directions for the study of PDCPS. One potential direction is the development of more selective Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]- inhibitors that do not inhibit other ion channels and receptors. Another direction is the investigation of the physiological and pathological roles of Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]- in the absence of PDCPS. Additionally, the therapeutic potential of PDCPS in various diseases, including neuropathic pain, migraine, and prostate cancer, warrants further investigation. Finally, the development of PDCPS analogs with improved pharmacological properties may lead to the discovery of novel therapeutic agents.
科学的研究の応用
PDCPS has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent analgesic effects in animal models of neuropathic pain, making it a promising candidate for the treatment of chronic pain. PDCPS has also been found to inhibit the growth of prostate cancer cells, suggesting its potential use as an anticancer agent. Additionally, PDCPS has been shown to have antimigraine effects, making it a potential treatment option for migraine patients.
特性
CAS番号 |
88522-24-1 |
|---|---|
製品名 |
Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]- |
分子式 |
C11H13Cl2NO2S |
分子量 |
294.2 g/mol |
IUPAC名 |
1-(2,5-dichlorophenyl)sulfonylpiperidine |
InChI |
InChI=1S/C11H13Cl2NO2S/c12-9-4-5-10(13)11(8-9)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |
InChIキー |
BXSVOWIFQVJUKH-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
正規SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details













試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

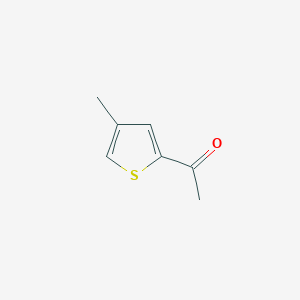
![(5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dione](/img/structure/B79173.png)
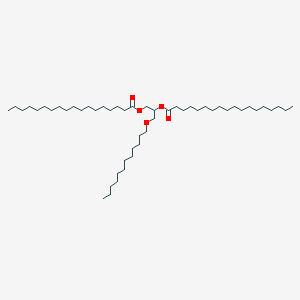


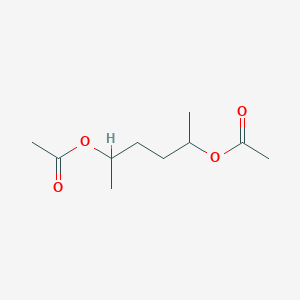

![4-[(4-Aminophenyl)methyl]-2-chloroaniline](/img/structure/B79187.png)

